molecular formula C9H9ClN4OS B3083583 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol CAS No. 1142201-11-3

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

Cat. No.: B3083583
CAS No.: 1142201-11-3
M. Wt: 256.71 g/mol
InChI Key: SLHIFVOGRQHLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol is a complex organic compound with the molecular formula C9H8ClN4OS It is characterized by the presence of an amino group, a mercapto group, a triazine ring, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by the introduction of the amino and mercapto groups. The chlorophenol moiety is then incorporated through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the chlorine atom can produce a variety of substituted phenols.

Scientific Research Applications

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol
  • 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol

Uniqueness

Compared to similar compounds, 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol is unique due to the presence of the chlorophenol moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-(3-chloro-4-hydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-5-3-4(1-2-6(5)15)7-12-8(11)14-9(16)13-7/h1-3,7,15H,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIFVOGRQHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 2
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 3
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 4
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 6
Reactant of Route 6
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.